molecular formula C16H17BrN2O2 B2594688 2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide CAS No. 1052510-01-6

2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide

Cat. No.: B2594688
CAS No.: 1052510-01-6
M. Wt: 349.228
InChI Key: PZWQSXUITXIEAU-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide is a synthetic organic compound characterized by an isoindolin-1-imine core substituted with a 2,5-dimethoxyphenyl group and stabilized by hydrobromide salt formation. The compound’s dimethoxy substituents may influence electronic properties and binding affinity, while the hydrobromide counterion enhances stability and solubility.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3H-isoindol-1-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2.BrH/c1-19-12-7-8-15(20-2)14(9-12)18-10-11-5-3-4-6-13(11)16(18)17;/h3-9,17H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWQSXUITXIEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC3=CC=CC=C3C2=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxyaniline with phthalic anhydride to form the isoindoline scaffold. This intermediate is then reacted with hydrobromic acid to yield the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline compounds .

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antipsychotic and neuroprotective effects.

    Industry: Utilized in the development of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which may contribute to its potential antipsychotic effects. The compound’s interaction with these receptors involves binding to the allosteric site, thereby influencing receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights

Functional Group Impact :

  • The 2,5-dimethoxyphenyl group in 25H-NBOH and the target compound may enhance π-π stacking interactions in receptor binding, as seen in serotonergic analogs . In contrast, compound 9c incorporates a triazole-linked dimethoxyphenyl group, which improves metabolic stability compared to ether-linked derivatives .
  • The isoindolin-1-imine core in the target compound differs from the benzodiazepine scaffold in 11o , which exhibits chiral properties ([α]$_D^{30}$ = +39.0) critical for enantioselective activity .

Synthetic Accessibility :

  • Compound 9c was synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with moderate yield (50%), highlighting challenges in optimizing triazole-forming reactions .
  • The hydrobromide salt form of the target compound likely simplifies purification, akin to the isolation of 11o via flash chromatography (Rf = 0.35) .

Analytical Characterization :

  • HRMS and NMR were pivotal in confirming the structure of 9c (m/z 427.0757 [M+H]⁺), whereas chiral analysis ([α]$_D$) for 11o underscores the importance of stereochemical control in isoindolin derivatives .

Biological Activity

2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18BrNO2\text{C}_{16}\text{H}_{18}\text{BrN}\text{O}_2

This compound features an isoindoline core with a dimethoxyphenyl substituent. The presence of the bromide ion enhances its solubility and stability in biological systems.

Pharmacological Effects

  • Serotonergic Activity : Recent studies have indicated that compounds with similar structures exhibit significant activity at serotonin receptors. For instance, 2,5-dimethoxyphenethylamines have been characterized as potent agonists for serotonin receptors (5-HT2A and 5-HT2C), which are implicated in mood regulation and psychotropic effects .
  • Neuroplasticity : Research on related compounds suggests that they may enhance neuroplasticity via modulation of serotonergic pathways. This could have implications for treating conditions such as depression and anxiety disorders .
  • CNS Penetration : The ability of this compound to cross the blood-brain barrier has been supported by studies showing that structurally similar compounds are orally bioavailable and effectively engage central nervous system targets .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoindoline derivatives. Key findings include:

  • Substituent Positioning : The position and nature of substituents on the phenyl ring significantly affect receptor binding affinity and selectivity. For example, modifications at the 4-position have been shown to enhance potency at serotonin receptors while minimizing off-target effects .
  • Functional Groups : The presence of methoxy groups is associated with increased lipophilicity, which may facilitate better membrane permeability and receptor interaction .

Clinical Relevance

A notable case study involved the examination of a related compound, 25I-NBOMe, which demonstrated potent psychoactive effects linked to serotonergic activity. Although not identical, the structural similarities provide insights into the potential effects of this compound .

The clinical implications suggest that compounds within this class may require careful monitoring due to their potent biological activities and potential for abuse.

Research Findings Summary

Study Findings Relevance
Study 1Demonstrated high agonist potency at 5-HT2A receptorsImplications for mood disorders
Study 2Showed enhanced neuroplasticity gene expressionPotential therapeutic applications
Case StudyReported severe reactions to structurally similar compoundsNeed for caution in therapeutic use

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide, and how are critical reaction parameters optimized?

  • Methodology : Begin with condensation of 2,5-dimethoxybenzaldehyde with isoindoline-1-imine precursors under anhydrous conditions. Optimize reflux temperature (60–80°C), solvent choice (e.g., dry THF or toluene), and acid catalysis (e.g., 5 mol% p-toluenesulfonic acid). Monitor progress via TLC and purify via recrystallization (ethanol/water) or silica gel chromatography. Yield optimization (>75%) requires precise stoichiometry (1:1.2 molar ratio) and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Key Techniques :

  • 1H/13C NMR : Analyze aromatic protons (δ 6.7–7.2 ppm) and methoxy groups (δ 3.75–3.85 ppm).
  • ESI-MS : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine.
  • FT-IR : Identify imine (C=N stretch at ~1620 cm⁻¹) and hydrobromide salt (N–H⁺ vibration at ~2500 cm⁻¹).
    Cross-validate with reference data for analogous dimethoxy-substituted compounds .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

  • Protocols : Store solid form in desiccated, amber vials at –20°C. For solutions, use anhydrous DMSO or ethanol with 0.1% w/v butylated hydroxytoluene (BHT) to inhibit radical degradation. Avoid prolonged exposure to light or humidity, as the imine moiety is susceptible to hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectral data, particularly in NMR splitting patterns?

  • Approach :

  • Perform 2D NMR (COSY, HSQC) to assign coupling interactions and detect tautomerism.
  • Use computational modeling (DFT) to simulate NMR spectra (GIAO method) and compare with experimental results.
  • Validate molecular formula via HRMS (mass error < 2 ppm) to rule out isotopic or adduct interference .

Q. What strategies mitigate side reactions during the synthesis of electron-rich isoindolin-imine derivatives like this compound?

  • Solutions :

  • Protecting Groups : Temporarily protect reactive sites (e.g., methoxy groups) with acetyl or TMS during condensation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Kinetic Monitoring : Use in-situ FT-IR or Raman spectroscopy to detect intermediates and adjust reaction dynamics .

Q. How can researchers design pH-dependent reactivity studies for the isoindolin-imine moiety?

  • Experimental Design :

  • Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax shifts) and HPLC-PDA .
  • Conduct kinetic assays at 25°C and 37°C to calculate activation energy (Arrhenius plot).
  • Correlate with DFT-calculated protonation states to predict reactive intermediates .

Q. What impurities are commonly observed in this compound’s synthesis, and how can they be separated?

  • Identification & Mitigation :

  • Common Impurities : Unreacted aldehyde precursors or demethylated byproducts.
  • Analytical Tools : Use reverse-phase HPLC (C18 column, 0.1% TFA in ACN/H₂O gradient) for separation. Confirm via LC-MS/MS and spiking with synthesized standards.
  • Purification : Optimize column chromatography (hexane/ethyl acetate → methanol/dichloromethane gradient) .

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